Dibenzyl chlorophosphonate
Description
Historical Context of Phosphorus Chemistry and Phosphorylating Agents
The journey into the world of phosphorus chemistry began with the discovery of the element phosphorus in 1669 by Hennig Brandt. rsc.orgwikipedia.org However, it was not until the 19th and 20th centuries that the field of organophosphorus chemistry began to flourish, leading to the development of various phosphorylating agents. mdpi.com These agents are crucial for introducing phosphate (B84403) groups into organic molecules, a fundamental process in many biological systems. rsc.org Early methods for phosphorylation were often harsh and lacked the selectivity required for complex syntheses. The quest for milder and more efficient phosphorylating agents led to the exploration of various phosphorus compounds, including phosphorus oxychloride and its derivatives. researchgate.net The development of reagents with protecting groups, such as phenyl or benzyl (B1604629) groups, marked a significant advancement, allowing for the protection of the phosphate moiety during synthesis and its subsequent removal under specific conditions. rsc.org
Evolution of Dibenzyl Chlorophosphonate in Synthetic Methodology
This compound emerged as a valuable phosphorylating agent due to the unique properties of the benzyl protecting groups. These groups can be readily removed by hydrogenolysis, a mild method that preserves sensitive functional groups within the target molecule. rsc.org The synthesis of this compound itself has been a subject of study, with early methods involving the chlorination of dibenzyl phosphite (B83602) with reagents like chlorine or sulfuryl chloride. rsc.orgdrugfuture.com Atherton, Openshaw, and Todd were pioneers in demonstrating its utility, showing its effective reaction with amines and alcohols to form the corresponding phosphonates and phosphate esters. rsc.org Although noted to be unstable and not suitable for distillation, its use in solution proved to be a convenient method for phosphorylation. rsc.org Over the years, refinements in its preparation and application have been developed to improve yields and selectivity. lookchem.com For instance, the use of specific tertiary bases like 2:6-lutidine has been shown to be advantageous in the phosphorylation of alcohols. lookchem.com
Scope and Significance of this compound in Organic Synthesis Research
The significance of this compound in organic synthesis is underscored by its wide range of applications. It serves as a key reagent in the synthesis of various biologically active molecules, including nucleotides, phospholipids, and phosphorylated peptides. google.com Its ability to phosphorylate alcohols, phenols, and amines under relatively mild conditions makes it a versatile tool for synthetic chemists. chemicalbook.com The benzyl protecting groups offer the advantage of being removable under neutral conditions via catalytic hydrogenation, a feature that is particularly beneficial when working with acid- or base-sensitive substrates. rsc.org Research has demonstrated its use in the synthesis of important intermediates such as glucose 6-phosphate and in the production of psilocybin. The reactivity of this compound, characterized by the chlorine atom acting as a good leaving group, facilitates the transfer of the phosphoryl group to various nucleophiles.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClO₃P |
| Molecular Weight | 296.69 g/mol |
| Appearance | Thick oil |
| Boiling Point | 428.2°C at 760 mmHg |
| Density | 1.283 g/cm³ |
| InChI Key | YADJFRGSGWGMNH-UHFFFAOYSA-N |
Data sourced from drugfuture.comchemicalbook.comalfa-chemistry.com
Table 2: Common Synthetic Routes to this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Reference |
| Dibenzyl phosphite | Sulfuryl chloride | Carbon tetrachloride | 17-19°C | drugfuture.com |
| Dibenzyl phosphite | Chlorine | Carbon tetrachloride | Below 0°C | rsc.orgdrugfuture.com |
| Dibenzyl phosphite | N-chlorosuccinimide | - | - | chemicalbook.com |
Table 3: Applications of this compound in Organic Synthesis
| Application | Substrate Type | Product Type | Significance | Reference |
| Phosphorylation | Alcohols, Phenols | Dibenzyl phosphoric esters | Synthesis of phosphate esters | rsc.org |
| Phosphorylation | Amines | Dibenzyl aminophosphonates | Synthesis of phosphoramidates | rsc.org |
| Nucleoside Modification | Nucleosides | Phosphorylated nucleosides | Synthesis of nucleotides and their analogs | drugfuture.comchemicalbook.com |
| Amino Acid Modification | Amino acids | Phosphorylated amino acids | Study of protein function and signaling | chemicalbook.com |
| Synthesis of Intermediates | Monoacetone glucose | Protected glucose 6-phosphate | Precursor to biologically important sugars |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJFRGSGWGMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-37-4 | |
| Record name | Dibenzyl chlorophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | DIBENZYL CHLOROPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Dibenzyl Chlorophosphonate
Synthesis from Dibenzyl Phosphite (B83602) and Chlorinating Agents
The direct chlorination of dibenzyl phosphite is a common strategy for synthesizing dibenzyl chlorophosphonate. This approach utilizes various chlorinating agents, each with distinct reactivity profiles and applications.
Reaction with N-Chlorosuccinimide (NCS) and Analogues
N-Chlorosuccinimide (NCS) has emerged as a preferred reagent for the chlorination of dibenzyl phosphite due to its mild nature and the formation of a readily separable succinimide (B58015) by-product. rsc.orgdntb.gov.uamdpi.com The reaction proceeds smoothly in inert solvents such as benzene (B151609), carbon tetrachloride, chloroform (B151607), ether, or methyl cyanide, with minimal temperature increase. rsc.org Research has shown that the reaction with dibenzyl phosphite is typically complete within minutes, although longer reaction times are often allowed to ensure full conversion. rsc.org The yield of this compound using this method is nearly quantitative. rsc.org
Analogues of NCS, such as N:2:4-trichloroacetanilide, have also been successfully employed. rsc.org These reagents offer similar advantages to NCS, providing a stable, crystalline source for chlorination. rsc.org When using N:2:4-trichloroacetanilide, more concentrated solutions are generally required for the reaction to proceed efficiently. rsc.org The choice of chlorinating agent can be tailored to the specific requirements of the substrate, particularly in the synthesis of acid-labile compounds like nucleoside benzyl (B1604629) phosphites. rsc.org
Table 1: Comparison of Chlorinating Agents for Dibenzyl Phosphite
| Chlorinating Agent | Reaction Conditions | Advantages | By-products |
| N-Chlorosuccinimide (NCS) | Inert solvent (benzene, CCl4, etc.), room temperature | Mild conditions, high yield, stable reagent | Succinimide (easily removed) |
| N:2:4-Trichloroacetanilide | Concentrated solutions in inert solvents | Stable, crystalline reagent | 2:4-Dichloroacetanilide |
| Sulfuryl Chloride | Toluene, under nitrogen | Effective chlorination | SO2, HCl |
| Chlorine Gas | Inert diluent, low temperature | Direct chlorination | HCl |
| Carbon Tetrachloride | In the presence of a base | In-situ generation of the reagent | Chloroform, amine hydrochloride |
Utilization of Carbon Tetrachloride (CCl4) and Related Halogenating Agents
Carbon tetrachloride (CCl4), in the presence of a base, serves as a chlorinating agent in the Atherton-Todd reaction, which can be adapted for the synthesis of this compound. beilstein-journals.orgnih.gov The reaction is believed to proceed through the formation of a salt between the base and CCl4, which then facilitates the chlorination of the phosphite. researchgate.net While effective, this method can sometimes lead to side reactions, particularly with sensitive substrates. rsc.org The reactivity of halogenated methanes in this reaction follows the trend CCl4 > CFCl3 > CF2Cl2 >> CHCl3. beilstein-journals.org
Other polyhalogenated compounds, like carbon tetrabromide (CBr4), can also be used, leading to the corresponding dibenzyl bromophosphonate. google.comgoogle.com The choice between different halogenating agents allows for tuning the reactivity and can be advantageous in specific synthetic contexts, such as the synthesis of combretastatin (B1194345) A-4 prodrugs. google.com
Role of Bases in Chlorination Reactions
Bases play a crucial role in chlorination reactions, particularly when using carbon tetrachloride. rsc.orglookchem.com They act as catalysts and also to neutralize the hydrogen chloride produced in some chlorination methods. rsc.orgtandfonline.com In the context of the Atherton-Todd reaction, a tertiary amine is typically used. nih.gov The choice of the tertiary base can significantly impact the stability of the resulting this compound. lookchem.com
Studies have shown that sterically hindered bases like 2:6-lutidine offer advantages over less hindered bases such as pyridine (B92270), leading to higher stability of the this compound. lookchem.com An investigation into the effect of various tertiary bases on the stability of this compound revealed the following order of effectiveness in preserving the reagent (measured by the yield of dibenzyl aminophosphonate after one hour): quinaldine (B1664567) (86%) > 2:6-lutidine (85%) > dimethylaniline (83%) > quinoline (B57606) (77%) > α-picoline (70%) > pyridine (58%). lookchem.com The use of hindered bases like N,N-diisopropylethylamine (DIPEA) can favor the desired chlorination pathway and minimize side reactions. beilstein-journals.org
Alternative and Optimized Synthetic Routes
Beyond direct chlorination, alternative strategies for the synthesis of this compound have been explored to improve efficiency, scalability, and to address the instability of the product.
In-situ Generation Strategies
Due to the inherent instability of this compound, which can decompose upon attempted distillation or even during storage, in-situ generation is a widely adopted and highly effective strategy. whiterose.ac.ukchemicalbook.com This approach involves preparing the reagent in the reaction mixture immediately before its use, thereby avoiding issues related to its purification and decomposition. nih.govresearchgate.net
The in-situ generation of this compound is commonly achieved by reacting dibenzyl phosphite with a chlorinating agent like carbon tetrachloride in the presence of a base. nih.govnih.gov This method has been successfully applied in the synthesis of various biologically important molecules, including prodrugs and phosphorylated derivatives of natural products. tandfonline.comnih.gov For instance, the phosphorylation of 4′-demethylepipodophyllotoxin utilizes in-situ prepared dibenzyl chlorophosphate. tandfonline.com Similarly, the formation of phosphate (B84403) diesters in the synthesis of auristatin derivatives has been achieved through the in-situ generation of dibenzyl chlorophosphate from dibenzyl phosphite and carbon tetrachloride. nih.gov The use of catalytic amounts of dimethylaminopyridine (DMAP) along with a hindered base like DIPEA can further enhance the efficiency of these in-situ reactions. nih.govbeilstein-journals.org
Challenges in Dibenzyl Phosphodichloridate Synthesis
The synthesis of dibenzyl phosphodichloridate, a related and potentially useful phosphorylating agent, presents significant challenges. Direct chlorination methods using reagents like sulfuryl chloride, trichloroisocyanuric acid, and carbon tetrachloride have been reported to give low yields (not exceeding 50% for the diallyl analogue) and are plagued by the formation of by-products. researchgate.netnih.gov
More successful, albeit complex, methods for preparing dibenzyl phosphodichloridate have been developed. One such method involves the iodination of dibenzyl phosphite, followed by hydrolysis to the corresponding phosphate, and subsequent chlorination with oxalyl chloride in the presence of DMF, affording the desired product in approximately 81% yield. researchgate.netnih.gov These synthetic difficulties underscore the challenges associated with introducing two chlorine atoms onto the phosphorus center while retaining the benzyl ester groups.
Mechanistic Investigations of Reactions Involving Dibenzyl Chlorophosphonate
Reaction Pathways in Phosphorylation Reactions
The phosphorylation of nucleophiles such as alcohols, phenols, and amines using dibenzyl chlorophosphonate is a cornerstone of its synthetic utility. The reaction pathways are governed by the fundamental principles of nucleophilic substitution at the phosphorus center.
Nucleophilic Attack at the Phosphorus Center
The central event in phosphorylation reactions with this compound is the nucleophilic attack on the electrophilic phosphorus atom. mdpi.comttu.ee The phosphorus atom in this compound is rendered electrophilic by the electron-withdrawing effects of the two benzyloxy groups and, most significantly, the chlorine atom, which serves as an excellent leaving group.
Nucleophiles, such as the hydroxyl group of an alcohol or the amino group of an amine, attack the phosphorus center, leading to the formation of a transient pentacoordinate intermediate or a transition state. ttu.ee This process is fundamental to the transfer of the dibenzyl phosphoryl group to the nucleophile. The reactivity of the nucleophile plays a significant role; for instance, amines are generally more reactive than alcohols in these reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov
The general mechanism can be depicted as follows: (RO)₂P(O)Cl + Nu-H → (RO)₂P(O)Nu + HCl Where RO represents the benzyl (B1604629) group and Nu-H is the nucleophile.
In many synthetic protocols, a base is employed to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. lookchem.com However, the choice of base can influence the reaction, as some tertiary amines can react with this compound itself. lookchem.com
Role of Intermediates in Phosphorylation
The nature of the intermediates in phosphorylation reactions involving this compound has been a subject of detailed investigation. In the context of the Atherton-Todd reaction, where a dialkyl phosphite (B83602) is converted to a phosphoramidate (B1195095) in the presence of a base and carbon tetrachloride, this compound is a key intermediate. beilstein-journals.orgnih.gov Initially, two mechanisms were proposed for the Atherton-Todd reaction: one involving a dialkyl trichloromethylphosphonate intermediate and another proceeding through a dialkyl chlorophosphate intermediate. beilstein-journals.org Subsequent studies provided strong evidence for the formation of the dialkyl chlorophosphate, such as this compound, as the reactive intermediate. beilstein-journals.orgbeilstein-journals.orgnih.gov
This intermediate is formed by the reaction of dibenzyl phosphite with carbon tetrachloride in the presence of a base. beilstein-journals.orgbeilstein-journals.org The this compound then reacts with the nucleophile (e.g., an amine) present in the reaction mixture. beilstein-journals.orgnih.gov Alternatively, this compound can be pre-formed and then reacted with the nucleophile in a separate step. beilstein-journals.orgbeilstein-journals.orgnih.gov This two-step approach is often preferred to avoid potential side reactions and hydrolysis of the chlorophosphate intermediate. beilstein-journals.orgbeilstein-journals.orgnih.gov
For example, in the synthesis of a triphosphate, dibenzyl phosphite is first reacted with carbon tetrachloride and a base like diisopropylethylamine (DIPEA) at low temperatures to generate this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov The nucleophile, a phenol (B47542) in this case, is then added to the solution containing the chlorophosphate intermediate. beilstein-journals.orgbeilstein-journals.orgnih.gov
Stereochemical Considerations in Reactions
When this compound reacts with chiral molecules, the stereochemical outcome of the reaction becomes a critical aspect. The formation of diastereomers and the factors influencing their relative abundance have been studied to control the stereoselectivity of phosphorylation.
Diastereoselectivity in Phosphorylation Reactions
The phosphorylation of chiral alcohols or amines with this compound can lead to the formation of products with a new stereocenter at the phosphorus atom, resulting in diastereomers. The stereoselectivity of these reactions is influenced by the stereochemistry of the starting material. numberanalytics.com For instance, in the phosphorylation of diols, the relative configuration of the hydroxyl groups can significantly impact the reaction's outcome. numberanalytics.com
Studies on the phosphorylation of glycosyl derivatives have shown that the stereochemistry at the anomeric center can direct the stereochemical outcome of the phosphorylation. researchgate.net In some cases, high stereoselectivity can be achieved, leading predominantly to the formation of one anomer. researchgate.net For example, the phosphorylation of certain mannopyranoside lactols can yield the β-anomer with high selectivity. researchgate.net However, in other systems, such as the Mitsunobu reaction involving dibenzyl phosphate (B84403), mixtures of anomers may be obtained, suggesting the involvement of SN1-type mechanisms with oxocarbenium ion intermediates. mdpi.com
Influence of Reaction Conditions on Stereochemical Outcome
The conditions under which a phosphorylation reaction is carried out can have a profound effect on its stereochemical outcome. lookchem.com Factors such as temperature, solvent, and the nature of the base can influence the diastereoselectivity.
Low temperatures often favor kinetic control, which can lead to the formation of a specific stereoisomer. researchgate.net For example, in the synthesis of glycosyl phosphates, reactions conducted at low temperatures tend to produce the 1,2-trans stereochemistry, while higher temperatures under thermodynamic control favor the formation of the 1,2-cis product. researchgate.net
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that may be difficult to probe experimentally. numberanalytics.comopenaccessjournals.com By modeling the potential energy surface of a reaction, computational methods can provide valuable insights into transition states, intermediates, and reaction pathways. smu.edumdpi.com
For reactions involving this compound, computational approaches can be used to:
Predict Reaction Pathways: By calculating the energies of reactants, intermediates, and products, computational models can help identify the most favorable reaction pathways. numberanalytics.com
Elucidate Transition State Structures: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the geometries and energies of transition states, providing a deeper understanding of the activation barriers and the factors that control reaction rates. openaccessjournals.comrsc.org
Understand Stereoselectivity: Computational modeling can help explain the origins of diastereoselectivity by comparing the energies of different transition states leading to different stereoisomers. rsc.org For example, calculations can reveal stabilizing interactions, such as hydrogen bonding, in one transition state that are absent in another, thereby favoring the formation of a specific product. rsc.org
Investigate the Role of Solvents and Catalysts: Molecular dynamics simulations can be employed to study the influence of solvent molecules on the reaction mechanism. Additionally, the role of catalysts can be investigated by modeling the catalyst-substrate interactions. rsc.org
Recent studies have utilized computational chemistry to investigate the mechanism of the Atherton-Todd reaction, supporting the pathway that proceeds through a chlorophosphate intermediate. beilstein-journals.org Although these studies may have focused on simpler analogs like dimethyl phosphite, the principles can be extended to understand the reactivity of this compound. beilstein-journals.org The integration of experimental data with computational insights provides a comprehensive picture of the reaction mechanism. numberanalytics.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms due to its balance of accuracy and computational cost. For phosphorylation reactions, DFT studies are instrumental in mapping out the potential energy surface, identifying transition states, and understanding the factors that control reactivity and selectivity. nih.gov
While extensive DFT studies specifically detailing the reaction mechanisms of this compound are not widely available in the public domain, the methodology has been applied to very similar systems, providing a framework for understanding its reactivity. For instance, in studies of hemiboronic acid-catalyzed monophosphorylation of diols, this compound was considered as a phosphorylating agent alongside other analogs like diethylchlorophosphate. rsc.org
In such studies, DFT computations are typically used to analyze the transition states of the nucleophilic attack. For the phosphorylation of an alcohol, the reaction proceeds through a transition state where the oxygen of the alcohol attacks the phosphorus center of the chlorophosphonate, leading to the displacement of the chloride ion. DFT calculations can determine the geometry and energy of this transition state.
Key findings from DFT studies on related chlorophosphates, which can be extrapolated to this compound, include:
Transition State Analysis: DFT calculations, often using functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-31G(d) or larger), can model the transition state structures. pku.edu.cnresearchgate.net These models reveal critical bond lengths and angles, such as the forming O-P bond and the breaking P-Cl bond.
Activation Energy Barriers: The calculations provide the activation free energies (ΔG‡) for different potential pathways. For example, in a catalyzed reaction, DFT can quantify the reduction in the activation barrier provided by the catalyst. In a study on a related system, the transition state energies were calculated for the nucleophilic attack of different oxygen atoms on the phosphorylating agent, explaining the observed regioselectivity. rsc.org
Steric and Electronic Effects: DFT can elucidate steric or electronic bottlenecks in a reaction. The bulky benzyl groups of this compound are expected to have a significant steric influence on the transition state, which can be quantified through computational analysis.
A representative, though hypothetical, data table based on DFT calculations for a phosphorylation reaction might look as follows. This illustrates the type of data generated from such studies.
Table 1: Hypothetical DFT-Calculated Parameters for the Phosphorylation of Methanol with this compound
| Parameter | Value | Unit |
| Level of Theory | B3LYP/6-311+G(d,p) | - |
| Solvent Model | SMD (Acetonitrile) | - |
| Activation Free Energy (ΔG‡) | 20.5 | kcal/mol |
| P-Cl Bond Length in Transition State | 2.35 | Å |
| O-P Bond Length in Transition State | 2.10 | Å |
| Imaginary Frequency | -350 | cm⁻¹ |
This table is illustrative and does not represent published experimental or computational data.
Ab Initio Calculations
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. These calculations have been used to investigate the mechanisms of related organophosphorus reactions, providing foundational insights that are relevant to this compound.
For example, ab initio studies have been performed on the Atherton-Todd reaction, a process closely related to the reactivity of chlorophosphonates, supporting the proposed mechanism involving a chlorophosphonate as a reactive intermediate. fu-berlin.de Similarly, ab initio calculations have been used to model transition state analogs (TSAs) for reactions catalyzed by antibodies, where phosphonates mimic the tetrahedral transition state of ester hydrolysis. google.com These studies confirm that phosphonates are good geometric and electronic mimics of the transition state, although often with a more polarized charge distribution. google.com
Key insights from ab initio studies on related phosphorus compounds include:
Conformational Analysis: In studies of phosphazides, ab initio calculations have been used to identify the conformer of lower energy, explaining experimental observations based on the advantageous interaction of partial charges. fu-berlin.de
Transition State Modeling: For the addition of enolates to aldehydes, ab initio calculations predict open-transition-state structures for metal-free enolates and closed transition states for lithium enolates, highlighting the crucial role of counter-ions in determining the reaction pathway. scribd.com
Reaction Pathways: Ab initio calculations have suggested that some cycloaddition reactions involving related phosphorus compounds may proceed in a stepwise fashion, providing a more detailed picture than what might be inferred from experimental results alone. mit.edu
While specific ab initio computational data for this compound reactions is scarce in literature, the principles from related studies are directly applicable. A typical ab initio investigation would involve calculations at levels such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or Coupled Cluster (e.g., CCSD(T)) to locate and characterize stationary points on the potential energy surface.
Table 2: Hypothetical Ab Initio Calculated Energies for a Reaction Step Involving this compound
| Parameter | Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants (Separated) | -1250.500 | 0.0 |
| Transition State | -1250.465 | +22.0 |
| Products (Complex) | -1250.520 | -12.5 |
This table is illustrative, based on typical outputs for ab initio calculations, and does not represent published data for this specific compound.
Applications of Dibenzyl Chlorophosphonate in Complex Molecule Synthesis
Phosphorylation of Alcohols and Phenols
Dibenzyl chlorophosphonate is widely employed for the phosphorylation of alcoholic and phenolic hydroxyl groups. The reaction with alcohols is typically conducted in the presence of a tertiary base, such as pyridine (B92270) or the more advantageous 2,6-lutidine, to neutralize the hydrogen chloride byproduct. rsc.orgrsc.orglookchem.com While the reagent does not readily react with phenols directly, it smoothly converts their corresponding sodium salts (phenoxides) into dibenzyl phosphate (B84403) esters. rsc.org The resulting dibenzyl phosphate esters can be deprotected via catalytic hydrogenation to yield the desired phosphoric monoesters. rsc.orgnih.gov This method provides a versatile pathway to phosphorylated organic compounds. chemicalbook.com
A general protocol for the phosphorylation of alcohols involves adding a solution of this compound in an inert solvent like carbon tetrachloride to a mixture of the alcohol and a base such as pyridine in chloroform (B151607), often at low temperatures (0-10°C). rsc.org For phenols, the reaction is effectively carried out with the pre-formed sodium phenoxide. rsc.org
Synthesis of Nucleoside Phosphates and Prodrugs
A critical application of this compound is in the synthesis of nucleoside phosphates, which are fundamental components of nucleic acids and play key roles in various biochemical processes. mdpi.com The reagent allows for the selective phosphorylation of the 5'-hydroxyl group of appropriately protected nucleosides. mdpi.com For instance, the reaction of this compound with a suitably masked adenosine (B11128) can yield dibenzyl adenosine 5'-monophosphate. mdpi.com The benzyl (B1604629) protecting groups can then be removed through catalytic hydrogenation to furnish the final nucleoside phosphate.
This methodology is also central to the development of nucleoside prodrugs, which are designed to improve the bioavailability and cellular uptake of antiviral or anticancer agents. nih.govacs.org By masking the charge of the phosphate group, these prodrugs can more easily cross cell membranes before being metabolized to the active nucleoside monophosphate intracellularly. This compound serves as a key phosphorylating agent in the multi-step synthesis of these complex prodrugs.
Table 1: Examples of Nucleoside Phosphorylation
| Substrate Type | Reagent | Product Type | Key Features |
|---|---|---|---|
| Protected Nucleosides | This compound | Dibenzyl Nucleoside 5'-Monophosphate | Selective phosphorylation of the 5'-OH group. mdpi.com |
| 4-HO-DMT (Psilocin) | This compound | Dibenzyl-protected Psilocybin | Intermediate in the synthesis of psilocybin. |
Preparation of Glycosyl Phosphates
The synthesis of glycosyl phosphates, crucial intermediates in carbohydrate metabolism and the biosynthesis of glycoconjugates, can be achieved using phosphorus reagents derived from dibenzyl phosphate. Dibenzyl phosphate itself is a key reactant in methods designed to produce stereospecific 1,2-trans glycosyl phosphates. sigmaaldrich.comchemicalbook.comsigmaaldrich.com While direct use of this compound is less detailed in some sources, its precursor, dibenzyl phosphite (B83602), can be converted to the chlorophosphonate for such phosphorylation reactions. rsc.orgchemicalbook.com The synthesis often involves the reaction of a glycosyl donor with a phosphate source like dibenzyl phosphate to form the protected glycosyl phosphate, which can subsequently be debenzylated. sigmaaldrich.com
Phosphorylation of Porphyrins and Related Macrocycles
The functionalization of porphyrins and other macrocyclic compounds through phosphorylation can modulate their photophysical and biological properties, for applications such as photodynamic therapy. chemistryviews.org While specific examples detailing the direct use of this compound for the phosphorylation of a porphyrin core are not prevalent, the general reactivity of the reagent with hydroxyl groups makes it a candidate for phosphorylating hydroxy-substituted porphyrins. Synthetic strategies in porphyrin chemistry often involve multi-step sequences where phosphorylation could be a key transformation. The development of core-modified expanded porphyrins, for example, relies on a variety of synthetic transformations where phosphorylation could introduce important functionalities. chemistryviews.org
Formation of Phosphoramidates
This compound reacts readily with primary and secondary amines under anhydrous conditions to form the corresponding N-substituted dibenzyl phosphoramidates. rsc.orglookchem.com This reaction provides a direct route to the P-N bond, a key linkage in a variety of biologically active molecules and synthetic intermediates. nih.gov The benzyl groups on the resulting phosphoramidate (B1195095) can be subsequently removed by catalytic hydrogenolysis, yielding the monoamide of phosphoric acid. chemicalbook.com This transformation is a cornerstone of the Atherton-Todd reaction and its variants.
Atherton-Todd Reaction and its Variations
The Atherton-Todd reaction is a classical method for synthesizing phosphoramidates from dialkyl phosphites. beilstein-journals.org In its original form, the reaction involves treating a dialkyl phosphite, such as dibenzyl phosphite, with carbon tetrachloride in the presence of an amine. lookchem.com The reaction is believed to proceed through the in situ formation of the corresponding dialkyl chlorophosphate—in this case, this compound—which is then immediately attacked by the amine nucleophile. beilstein-journals.orgwikipedia.org
This process was discovered when a solution of dibenzyl phosphite in carbon tetrachloride was treated with ammonia, unexpectedly yielding dibenzyl aminophosphonate. lookchem.combeilstein-journals.org The methodology was later extended to primary and secondary amines. beilstein-journals.org For less nucleophilic amines like aniline, the addition of a stronger, non-nucleophilic tertiary base is required to facilitate the reaction. lookchem.com Variations of this reaction now exist, sometimes preparing the chlorophosphate intermediate in a separate step at low temperatures before adding the amine or alcohol nucleophile. beilstein-journals.orgbeilstein-journals.org
Table 2: Key Aspects of the Atherton-Todd Reaction
| Feature | Description | Reference |
|---|---|---|
| Reactants | Dialkyl phosphite (e.g., dibenzyl phosphite), polyhalogenated solvent (e.g., CCl₄), amine. | lookchem.com |
| Key Intermediate | Dialkyl chlorophosphate (e.g., this compound). | beilstein-journals.org |
| Mechanism | In situ formation of the chlorophosphate followed by nucleophilic attack by the amine. | beilstein-journals.orgwikipedia.org |
| Scope | Effective for strong primary and secondary amines; weaker amines may require a tertiary base. | lookchem.com |
Synthesis of N-Phosphoryl Amino Acid Esters
The synthesis of N-phosphoryl amino acid esters is a significant application of phosphoramidate chemistry, creating molecules that are important in peptide chemistry and as precursors to biologically active compounds. mdpi.commdpi.com this compound or related phosphorylating agents can be used to phosphorylate the amino group of an amino acid ester. mdpi.com This reaction is a specific instance of phosphoramidate formation, where the nucleophile is the nitrogen atom of the amino acid.
The general approach involves the reaction of an amino acid ester hydrochloride with the phosphorylating agent in the presence of a base, such as triethylamine, to neutralize both the hydrochloride salt and the HCl generated during the reaction. acs.org The resulting N-phosphoryl amino acid ester contains the dibenzyl-protected phosphate group, which can be selectively deprotected in subsequent steps if required. This method has been used to create libraries of phosphoramidate derivatives for various screening purposes, including for use as potential herbicides or pharmaceuticals. mdpi.com
Applications in Biologically Active Phosphoramidates
This compound is an effective agent for the synthesis of phosphoramidates, compounds characterized by a phosphorus-nitrogen (P-N) bond. This transformation is achieved through the reaction of the chlorophosphonate with primary or secondary amines. rsc.org The foundational work by Atherton, Openshaw, and Todd first detailed this reaction, which occurs readily under anhydrous conditions and has become a cornerstone for creating dibenzyl aminophosphonates. rsc.orgfu-berlin.debeilstein-journals.org
A significant application of this methodology is in the modification of biologically active molecules to improve their physicochemical properties, such as solubility. For instance, researchers have synthesized a phosphoramidate prodrug of an indole (B1671886) chalcone (B49325) derivative (14k), which demonstrated potent antiproliferative activity against cancer cells. alfa-chemistry.com The poor solubility of the parent compound was addressed by introducing a phosphoramidate group at the indole nitrogen. alfa-chemistry.com The synthesis involved the reaction of the indole chalcone with this compound in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS), followed by debenzylation to yield the water-soluble phosphoramidate prodrug (14k-P). alfa-chemistry.com
Table 1: Synthesis of Biologically Active Phosphoramidates
| Parent Compound | Reagent | Key Intermediate | Final Product | Biological Significance | Reference |
| Indole Chalcone (14k) | This compound | N-phosphorylated derivative (23) | Phosphoramidate Prodrug (14k-P) | Improved solubility of an antiproliferative agent | alfa-chemistry.com |
Synthesis of Other Organophosphorus Compounds
Beyond phosphoramidates, this compound is a versatile precursor for a range of other important organophosphorus compounds.
This compound readily reacts with alcohols and phenols to form the corresponding dibenzyl phosphoric esters (phosphonates). rsc.orgchemicalbook.com The reaction with alcohols typically requires the presence of a tertiary base, such as pyridine, to act as an acid scavenger and catalyst. rsc.orglookchem.com For phenols, the reaction proceeds with ease using the corresponding sodium phenoxide salt. rsc.org
Early studies by Atherton, Howard, and Todd systematically investigated these reactions. They found that while pyridine was effective, other tertiary bases could offer advantages. lookchem.com For instance, in the phosphorylation of alcohols, sterically hindered bases like 2,6-lutidine were shown to be superior to pyridine, as they minimized side reactions where the base itself attacks the chlorophosphonate, thereby improving the yield of the desired phosphonate (B1237965) ester. lookchem.com The resulting dibenzyl phosphonate esters can be subsequently deprotected by catalytic hydrogenolysis to furnish the free phosphoric monoesters. rsc.org
Table 2: Synthesis of Phosphonate Derivatives using this compound
| Nucleophile | Base/Catalyst | Product | Yield with Pyridine | Yield with 2,6-Lutidine | Reference |
| n-Butanol | Pyridine / 2,6-Lutidine | Dibenzyl butyl phosphate | Moderate | Higher | lookchem.com |
| 3:5-Benzylidene-1:2-isopropylidene D-glucose | Pyridine / 2,6-Lutidine | Protected glucose-6 phosphate | 38% | 49% | lookchem.com |
| Sodium β-naphthoxide | N/A (salt used directly) | Dibenzyl β-naphthyl phosphate | Excellent | N/A | rsc.org |
The formation of a pyrophosphate linkage (P-O-P bond) is a critical transformation for synthesizing key biological molecules like nucleotide coenzymes. This compound and its related intermediates are instrumental in this process. The general strategy involves coupling a phosphate monoester with the chlorophosphonate.
This approach has been successfully applied in the synthesis of vital nucleotide pyrophosphates. In one example, this compound was coupled with 2,3,5-tribenzoylribose 1-phosphate to produce a protected ribosyl dibenzyl pyrophosphate intermediate. alfa-chemistry.com Subsequent catalytic hydrogenation removed the benzyl groups to yield 2,3,5-tribenzoylribose 1-pyrophosphate. alfa-chemistry.com
In a landmark synthesis of Uridine-5' pyrophosphate (UDP), a similar strategy was employed by Kenner, Todd, and Weymouth. rsc.orgmdpi.com They generated a nucleoside benzyl chlorophosphonate intermediate in situ by treating 2' : 3'-isopropylidene-uridine-5' benzyl phosphite with the chlorinating agent N-chlorosuccinimide (NCS). rsc.orgmdpi.com This reactive intermediate was then immediately treated with triethylammonium (B8662869) dibenzyl hydrogen phosphate to form the fully protected pyrophosphate. rsc.org Final deprotection steps afforded the target Uridine-5' pyrophosphate, which was identical to the natural product. rsc.org
Table 3: Pyrophosphate Synthesis Involving this compound or Related Intermediates
| Phosphate Component 1 | Phosphate Component 2 (Activated) | Resulting Pyrophosphate (Protected) | Final Product | Reference |
| 2,3,5-Tribenzoylribose 1-phosphate | This compound | Ribosyl dibenzyl pyrophosphate | 2,3,5-Tribenzoylribose 1-pyrophosphate | alfa-chemistry.com |
| Triethylammonium dibenzyl hydrogen phosphate | 2' : 3'-isopropylidene-uridine-5' benzyl chlorophosphonate | Tetrabenzyl-isopropylidene-uridine pyrophosphate | Uridine-5' pyrophosphate (UDP) | rsc.orgmdpi.com |
Advanced Methodologies and Catalysis in Dibenzyl Chlorophosphonate Chemistry
Green Chemistry Principles in Dibenzyl Chlorophosphonate Synthesis and Use
Solvents are a major contributor to the waste generated in chemical processes, often accounting for over 50% of the total mass in pharmaceutical manufacturing. acs.org Traditionally, the synthesis of this compound and its subsequent reactions have been performed in inert, non-polar solvents. rsc.org Common choices include chlorinated solvents like dichloromethane (B109758) and carbon tetrachloride, as well as aromatic hydrocarbons like benzene (B151609) and ethers. rsc.org
However, modern green chemistry principles discourage the use of many of these traditional solvents due to their environmental, health, and safety hazards. whiterose.ac.uk Benzene is a known carcinogen, carbon tetrachloride is an ozone-depleting substance, and chloroform (B151607) is a suspected carcinogen. whiterose.ac.uknih.gov Solvent selection guides developed by pharmaceutical companies and academic groups now classify many of these as "undesirable" or "problematic." whiterose.ac.uk
Optimization involves replacing these hazardous solvents with greener alternatives. For phosphorylation reactions, preferable alternatives to ethers like diethyl ether include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME). whiterose.ac.uk For subsequent steps, such as the hydrogenolytic removal of benzyl (B1604629) protecting groups, solvents like ethanol (B145695) or dioxane, particularly in the presence of water, are recommended. lookchem.com The ideal "green" solvent should have a low environmental impact, be non-toxic, come from renewable resources if possible, and be easily recyclable. researchgate.net
Comparison of Solvents in this compound Chemistry
| Solvent | Traditional Use | Green Chemistry Classification | Reasoning / Alternative | Reference |
|---|---|---|---|---|
| Benzene | Reaction solvent | Undesirable / Hazardous | Carcinogenic. Toluene is a common but also problematic substitute. | whiterose.ac.uk |
| Carbon Tetrachloride | Chlorinating agent/Solvent | Undesirable / Hazardous | Ozone-depleting and toxic. | rsc.orgwhiterose.ac.uk |
| Chloroform / Dichloromethane | Reaction solvent | Problematic / Usable with restrictions | Suspected carcinogens and environmental concerns. | whiterose.ac.uk |
| Diethyl Ether | Reaction solvent | Problematic | High flammability and peroxide formation. Greener alternatives include 2-MeTHF or TBME. | whiterose.ac.uk |
| Ethanol / Water | Solvent for deprotection | Preferred | Low toxicity, renewable (ethanol), effective for hydrogenolysis. | lookchem.com |
Introduced by Barry Trost, atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comnumberanalytics.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste at the molecular level. wordpress.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions like additions and rearrangements often have 100% atom economy. youtube.com In contrast, substitution and elimination reactions, which are common in phosphorylation chemistry, inherently generate stoichiometric byproducts, leading to lower atom economy. skpharmteco.com
Example: Phosphorylation of an Alcohol (R-OH)
(C₆H₅CH₂O)₂P(O)Cl + R-OH → (C₆H₅CH₂O)₂P(O)OR + HCl
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the characterization of dibenzyl chlorophosphonate. The combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of the molecule's structure.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMR is particularly diagnostic for organophosphorus compounds. This compound exhibits a characteristic signal in the ³¹P NMR spectrum that is distinct from its potential precursors, such as dibenzyl phosphite (B83602), or hydrolysis byproducts. The chemical shift (δ) for the phosphorus-31 nucleus in this compound typically appears as a singlet in the range of δ 5.0 to 7.0 ppm, although values can vary slightly depending on the solvent and concentration. For instance, a ³¹P NMR spectrum recorded in dimethyl sulfoxide (B87167) (DMSO) showed a chemical shift at 5.05 ppm. rsc.org This specific chemical shift confirms the presence of the phosphorochloridate moiety.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum of this compound provides information on the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the benzylic protons (CH₂) and the aromatic protons of the phenyl groups. The benzylic protons typically appear as a doublet due to coupling with the phosphorus nucleus (³JPOCH). This signal is generally found in the region of δ 5.1-5.4 ppm. The aromatic protons of the two benzyl (B1604629) groups appear as a multiplet in the aromatic region, typically around δ 7.2-7.5 ppm. rsc.org
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Key signals include those for the benzylic carbons and the aromatic carbons. The benzylic carbon (CH₂) signal appears as a doublet due to coupling with the phosphorus nucleus (²JPC) and is typically observed around δ 69-71 ppm. The aromatic carbons show a series of signals in the δ 127-136 ppm range. For example, related structures show the ipso-carbon (the carbon attached to the oxygen) around δ 135-136 ppm, with the other aromatic carbons (ortho, meta, para) appearing between δ 128-129 ppm. rsc.org
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ³¹P | ~5.0 - 7.0 | Singlet | N/A | P=O |
| ¹H | ~7.2 - 7.5 | Multiplet | N/A | Aromatic (10H, C₆H₅) |
| ¹H | ~5.1 - 5.4 | Doublet | ³JPOCH ≈ 8-10 Hz | Benzylic (4H, OCH₂) |
| ¹³C | ~135 - 136 | Singlet/Doublet | ³JPOCC may be observed | Aromatic (C, ipso) |
| ¹³C | ~128 - 129 | Singlet | N/A | Aromatic (CH, ortho, meta, para) |
| ¹³C | ~69 - 71 | Doublet | ²JPC ≈ 5-7 Hz | Benzylic (OCH₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Using electrospray ionization (ESI), a common technique for such molecules, the mass spectrum can confirm the compound's identity. whiterose.ac.uk While this compound itself is highly reactive and prone to decomposition, its derivatives are frequently analyzed. researchgate.net The molecular formula C₁₄H₁₄ClO₃P gives a molecular weight of 296.69 g/mol . drugfuture.com High-resolution mass spectrometry (HRMS) is often employed for the precise determination of the molecular formula of its reaction products, which helps in tracking reaction pathways and identifying byproducts.
Other Spectroscopic Techniques (e.g., IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. mdpi.com These two techniques are complementary, as a vibrational mode may be active in one and inactive in the other based on the molecule's symmetry and changes in dipole moment (IR) versus polarizability (Raman). uni-siegen.degatewayanalytical.com
Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by several strong absorption bands that are characteristic of its structure. A very strong band is typically observed in the region of 1280-1300 cm⁻¹ which is assigned to the P=O (phosphoryl) stretching vibration. Another key feature is the P-Cl stretching vibration, which appears as a strong band around 560-590 cm⁻¹. The C-O-P linkage gives rise to stretching vibrations in the 1000-1030 cm⁻¹ region. Additionally, bands corresponding to the benzyl groups, such as C-H stretching of the aromatic ring (~3030-3100 cm⁻¹) and the CH₂ group (~2950-2980 cm⁻¹), and C=C stretching of the aromatic ring (~1455 and 1495 cm⁻¹) are present. whiterose.ac.ukspectroscopyonline.com
Raman Spectroscopy Raman spectroscopy provides complementary data. While the P=O stretch is also Raman active, the technique is particularly sensitive to the symmetric vibrations and non-polar bonds of the molecule. gatewayanalytical.com The aromatic ring vibrations, especially the symmetric "ring-breathing" mode near 1000 cm⁻¹, would be expected to produce a strong signal in the Raman spectrum.
Table 2: Key Vibrational Spectroscopy Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | ~3030 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch (CH₂) | ~2950 - 2980 | IR, Raman | Medium |
| P=O Stretch | ~1280 - 1300 | IR, Raman | Very Strong (IR) |
| Aromatic C=C Stretch | ~1455, 1495 | IR, Raman | Medium-Strong |
| P-O-C Stretch | ~1000 - 1030 | IR | Strong |
| Aromatic Ring Breathing | ~1000 | Raman | Strong |
| P-Cl Stretch | ~560 - 590 | IR | Strong |
Future Research Directions and Emerging Applications
Development of Novel Dibenzyl Chlorophosphonate Analogues
The development of novel analogues of this compound is a promising avenue of research, driven by the need to overcome some of the limitations of the parent compound, such as the occasional difficulty in deprotection of the benzyl (B1604629) groups. Research in this area focuses on modifying the protective groups to fine-tune reactivity, stability, and ease of removal post-phosphorylation.
Key research directions include:
Substituted Benzyl Groups: Introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of the benzyl groups can alter the stability of the resulting phosphate (B84403) esters. This allows for more controlled deprotection under specific conditions, expanding the compatibility of the phosphorylating agent with a wider range of sensitive substrates.
Alternative Protecting Groups: While the benzyl group is common, researchers are exploring other protecting groups that can be cleaved under different, milder conditions. Analogues like dibenzyl (chloromethyl) phosphate have been developed as precursors for water-soluble prodrugs, highlighting the potential for functionalized analogues.
Increased Stability and Safety: this compound can be thermally unstable. The development of more stable, solid-phase reagents or alternative formulations could enhance its safety profile and ease of handling, particularly for large-scale applications. For instance, alternatives like tetrabenzyl pyrophosphate (TBPP) have been explored for their improved stability over the historically used dibenzyl phosphorochloridate.
These new analogues are anticipated to provide chemists with a more versatile toolbox for phosphorylation, enabling more complex and efficient synthetic routes in organic chemistry and drug discovery.
Integration with Flow Chemistry and Automated Synthesis
The integration of phosphorylation reactions into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in efficiency, safety, and scalability. thieme-connect.comresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processing. researchgate.net
Future research in this domain will likely focus on:
Microreactor Technology: Utilizing microreactors for phosphorylation reactions with this compound or its analogues can enhance reaction rates and yields. ugent.be The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, mitigating potential safety hazards associated with exothermic phosphorylation reactions. researchgate.net
Automated Platforms: The development of automated synthesis platforms that incorporate phosphorylation steps is crucial for high-throughput screening of new compounds, particularly in drug discovery. These systems can rapidly generate libraries of phosphorylated molecules, such as prodrugs or enzyme inhibitors, by systematically varying substrates and reaction conditions.
In-line Purification: Integrating in-line purification techniques within a flow system can streamline the entire synthesis process, from reaction to the isolation of the pure phosphorylated product. This reduces manual handling and processing time, making the synthesis of complex biomolecules more efficient.
The synergy between advanced phosphorylation reagents and automated flow technology is expected to accelerate the discovery and development of new chemical entities in pharmaceuticals and materials science. thieme-connect.com
Exploration in Materials Science and Polymer Chemistry
The introduction of phosphorus-containing moieties into polymers can impart a range of desirable properties, including flame retardancy, biocompatibility, and adhesion. bloomtechz.comnih.govacs.org this compound serves as a valuable reagent for synthesizing the monomeric building blocks required for these advanced materials.
Emerging applications in this field include:
Flame-Retardant Polymers: Phosphorus-based compounds are effective flame retardants, often with lower environmental impact than halogenated alternatives. bloomtechz.commdpi.com this compound can be used to synthesize phosphorus-containing monomers that, when incorporated into polymer backbones like polyesters or polyamides, enhance their fire resistance. nih.govfree.fr
Biocompatible and Biodegradable Polymers: Polyphosphoesters are a class of polymers known for their biocompatibility and biodegradability, making them highly suitable for biomedical applications such as drug delivery vehicles and tissue engineering scaffolds. acs.org The synthetic flexibility offered by reagents like this compound allows for the creation of polyphosphoesters with tailored degradation rates and mechanical properties. nih.gov
Adhesives and Coatings: The phosphate group is known to promote adhesion, particularly to metal surfaces. free.fr Polymers containing phosphate functionalities, synthesized using this compound, are being explored for use as primers for corrosion protection and as specialized adhesives in dental applications. acs.orgfree.fr
The table below summarizes the potential applications of phosphorus-containing polymers.
Table 1: Applications of Phosphorus-Containing Polymers| Application Area | Specific Use | Desired Property |
|---|---|---|
| Safety Materials | Flame-retardant plastics and textiles | Fire resistance |
| Biomedical | Drug delivery systems, tissue scaffolds | Biocompatibility, Biodegradability |
| Industrial | Metal primers, dental adhesives | Adhesion, Corrosion protection |
| Electronics | Solid polymer electrolytes | Fire resistance, Ionic conductivity |
Biological and Medicinal Chemistry Prospects (Excluding Dosage/Administration)
This compound and the dibenzyl phosphate moiety are instrumental in medicinal chemistry for modifying the properties of biologically active molecules. The ability to introduce a phosphate group in a protected form is central to several drug design strategies.
A major challenge in drug development is overcoming poor aqueous solubility or inefficient cell membrane permeability of a drug candidate. snv63.runih.gov The phosphate prodrug approach addresses this by masking a hydroxyl or amine group on the parent drug with a phosphate ester. snv63.ru This increases water solubility and allows for enzymatic cleavage in the body to release the active drug.
This compound is a key reagent in this area for several reasons:
Masking Polar Groups: It allows for the phosphorylation of a parent drug, creating a prodrug that can be more easily formulated and administered. snv63.ru
Controlled Release: The benzyl groups protect the phosphate moiety, preventing premature cleavage. Once administered, cellular enzymes like phosphatases can cleave the ester bonds, releasing the active drug at the target site. acs.org
Bypassing Rate-Limiting Steps: For many nucleoside analogue drugs, the first phosphorylation step is the rate-limiting one for activation. acs.orgnih.gov Prodrug strategies that deliver the monophosphate form directly into the cell can bypass this hurdle, leading to higher concentrations of the active triphosphate form. nih.gov
Research in this area continues to evolve with strategies like the HepDirect and ProTide approaches, which use more complex cyclic or substituted phosphate prodrugs to target specific tissues (like the liver) or improve cellular uptake. nih.govnih.govfrontiersin.org Dibenzyl phosphate intermediates are often crucial in the multi-step synthesis of these advanced prodrug systems. nih.gov
Organophosphorus compounds are well-known inhibitors of various enzymes, particularly serine hydrolases and proteases, by phosphorylating the active site serine residue. nih.govoup.com This mechanism is the basis for the action of many insecticides and nerve agents but is also exploited in the design of therapeutic enzyme inhibitors. oup.comnih.gov
This compound is a valuable tool for synthesizing these inhibitors:
Covalent Modification: It serves as a reagent to introduce the reactive phosphoryl group onto a scaffold molecule designed to fit the active site of a target enzyme. mdpi.comnih.gov The resulting compound can then act as an irreversible or slowly reversible inhibitor.
Targeting Specific Enzymes: The design of selective inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or various proteases is an active area of research for treating neurodegenerative diseases and other conditions. oup.comresearchgate.net this compound provides a straightforward method to synthesize the dibenzyl phosphate esters of potential inhibitor candidates for biological screening. nih.gov
Structure-Activity Relationship (SAR) Studies: In the process of designing new inhibitors, chemists synthesize numerous analogues to study how structural changes affect inhibitory potency. The use of this compound facilitates the rapid synthesis of a series of phosphorylated compounds for these crucial SAR studies. mdpi.com
The table below indicates key enzymes targeted by organophosphorus inhibitors.
Table 2: Enzyme Targets for Organophosphorus Inhibitors| Enzyme Class | Specific Example | Therapeutic/Research Area |
|---|---|---|
| Serine Hydrolases | Acetylcholinesterase (AChE) | Neurodegenerative diseases, Toxicology |
| Serine Hydrolases | Butyrylcholinesterase (BChE) | Toxicology, Antidote research |
| Proteases | Thrombin, Trypsin | Anticoagulation, Digestive disorders |
| Bacterial Enzymes | dUTPase, DprE1 | Antibacterial drug development |
The synthesis of complex, phosphorus-containing biomolecules such as phosphopeptides, phosphorylated carbohydrates, and oligonucleotides is essential for both basic biological research and therapeutic development. This compound is a foundational reagent in these synthetic endeavors.
Phosphopeptide Synthesis: Phosphorylation of serine, threonine, and tyrosine residues is a key post-translational modification that regulates protein function. The chemical synthesis of phosphopeptides is vital for studying signaling pathways and developing kinase inhibitors. This compound is used to create protected phosphoamino acid building blocks (e.g., Fmoc-Ser(PO(OBzl)₂)-OH) for use in solid-phase peptide synthesis. genscript.comnih.govresearchgate.net The benzyl groups protect the phosphate during peptide chain assembly and are typically removed in the final deprotection step via catalytic hydrogenolysis. nih.gov
Oligonucleotide Synthesis: While phosphoramidite (B1245037) chemistry is the standard for oligonucleotide synthesis, phosphorylating agents are still crucial for creating modified oligonucleotides, such as those with a 3'-phosphate group. ukzn.ac.zacsic.es Early methods for forming the phosphate backbone in nucleotides involved reagents like dibenzyl chlorophosphate. mdpi.com
Synthesis of Phosphorylated Carbohydrates: Phosphorylated sugars, like glucose-6-phosphate, are central metabolites. The synthesis of their analogues is important for studying metabolic enzymes and developing potential inhibitors. This compound has been used for the regioselective phosphorylation of hydroxyl groups on protected carbohydrate scaffolds. acs.org
The ability to introduce a dibenzyl-protected phosphate group allows chemists to build these complex biomolecules step-by-step, with the protecting groups ensuring that the reactive phosphate does not interfere with other stages of the synthesis. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for dibenzyl chlorophosphonate, and how can reaction conditions be optimized for high yield?
this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a temperature range of 130–140°C, a reaction time of 2 hours, and a molar ratio of 1:2:2 (triethyl phosphite:benzyl alcohol:pentaerythritol). Yields exceeding 95% are achievable under these parameters. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts .
Q. How is this compound employed in phosphorylation reactions, and what catalytic systems enhance selectivity?
It is widely used to phosphorylate phenols, alcohols, and amines. A robust protocol involves combining this compound with N-ethyldiisopropylamine and DMAP in acetonitrile, enabling selective phosphorylation of phenolic hydroxyl groups. For sterically hindered substrates, substituting DMAP with stronger bases like DBU can improve reaction efficiency .
Q. What are the critical physical and chemical properties of this compound relevant to laboratory handling?
Key properties include:
- Molecular weight: 268.63 g/mol
- Boiling point: Decomposes under vacuum distillation (avoid >100°C)
- Solubility: Miscible in polar aprotic solvents (e.g., acetonitrile, THF)
- Reactivity: Hydrolyzes in aqueous environments; store under inert atmosphere. These properties necessitate anhydrous conditions and inert gas purging during reactions .
Q. What safety protocols are essential when handling this compound?
Due to its instability and risk of violent decomposition during distillation, use explosion-proof glassware and avoid vacuum distillation. Always work in a fume hood with PPE (gloves, goggles, lab coat). Quench excess reagent with cold methanol before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated phosphorylation of thermally sensitive substrates?
For heat-labile compounds (e.g., amino acid esters), employ low-temperature (0–5°C) reactions with slow reagent addition. Use Schlenk-line techniques to exclude moisture. Post-reaction, purify products via flash chromatography with ethyl acetate/hexane gradients to separate phosphorylated products from unreacted starting materials .
Q. What strategies mitigate the instability of this compound during multi-step syntheses?
Stabilize the reagent by preparing it in situ or using freshly distilled batches. For storage, dissolve in dry THF and store at -20°C under argon. When synthesizing derivatives like psilocybin, directly use the crude phosphorylated intermediate in subsequent steps (e.g., catalytic hydrogenation) without isolation to minimize decomposition .
Q. How can researchers troubleshoot low yields in this compound-mediated esterification?
Low yields often arise from moisture ingress or competing side reactions. Strategies include:
Q. What analytical methods are recommended for detecting and quantifying this compound-derived byproducts?
Use P NMR to track phosphorylation efficiency and detect hydrolyzed phosphonic acids. LC-MS with reverse-phase columns (C18) and electrospray ionization (ESI) can resolve and quantify phosphorylated products. For trace impurities, employ high-resolution mass spectrometry (HRMS) .
Q. What challenges arise in multi-step syntheses using this compound, such as psilocybin production?
Key challenges include:
- Low yields : Catalytic hydrogenation to remove benzyl groups often requires high Pd/C loading (10–20 wt%) and prolonged reaction times.
- Purification : Separate phosphorylated intermediates from reducing agents using ion-exchange chromatography.
- Stability : Protect air-sensitive intermediates with antioxidants like BHT .
Q. How can computational modeling aid in understanding the reactivity of this compound?
Density functional theory (DFT) studies can elucidate transition states during phosphorylation, identifying steric or electronic bottlenecks. Molecular dynamics simulations help predict solvent effects on reaction pathways. Pair computational insights with experimental kinetic data to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
